molecular formula C19H21N3O4 B2892401 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea CAS No. 1797700-62-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea

Número de catálogo: B2892401
Número CAS: 1797700-62-9
Peso molecular: 355.394
Clave InChI: IHDWFDYPHDAGPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound belongs to the urea-based class of molecules, characterized by a central urea linkage (-NH-C(=O)-NH-) connecting two aromatic or heterocyclic moieties. The left-hand side features a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group, while the right-hand side incorporates a 4-(3-methoxypyrrolidin-1-yl)phenyl substituent.

Propiedades

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-24-16-8-9-22(11-16)15-5-2-13(3-6-15)20-19(23)21-14-4-7-17-18(10-14)26-12-25-17/h2-7,10,16H,8-9,11-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDWFDYPHDAGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into two primary subunits:

  • Benzodioxol-5-amine : A bicyclic aromatic amine serving as one urea terminus.
  • 4-(3-Methoxypyrrolidin-1-yl)aniline : A substituted aniline featuring a 3-methoxypyrrolidine group at the para-position.

The urea linkage is typically formed via reaction between an isocyanate and an amine or through carbodiimide-mediated coupling. Given the literature precedence for diaryl urea synthesis, the isocyanate-amine route is prioritized here.

Synthesis of Key Intermediates

Preparation of Benzodioxol-5-amine

Benzodioxol-5-amine is commercially available but can be synthesized via nitration of 1,3-benzodioxole followed by reduction. For example:

  • Nitration : Treat 1,3-benzodioxole with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to yield 5-nitrobenzodioxole.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of stannous chloride (SnCl₂) in HCl converts the nitro group to an amine.

Yield : ~75–85% after purification by recrystallization (ethanol/water).

Synthesis of 4-(3-Methoxypyrrolidin-1-yl)aniline

This intermediate requires introducing the 3-methoxypyrrolidine group onto an aniline ring. A two-step approach is employed:

Step 1: N-Arylation of 3-Methoxypyrrolidine

React 4-fluoro-nitrobenzene with 3-methoxypyrrolidine under Buchwald-Hartwig amination conditions:

  • Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene, 110°C, 24 hours.
  • Product : 4-(3-Methoxypyrrolidin-1-yl)nitrobenzene.
  • Yield : ~70% (purified via silica gel chromatography).
Step 2: Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 hours) reduces the nitro group to an amine.

  • Yield : >90% (isolated as off-white crystals).

Formation of the Urea Linkage

Isocyanate Generation from Benzodioxol-5-amine

Convert Benzodioxol-5-amine to its corresponding isocyanate using bis(trichloromethyl)carbonate (BTC):

  • Reaction : Suspend BTC (1.2 equiv) in anhydrous dichloromethane (DCM). Add Benzodioxol-5-amine (1.0 equiv) dropwise at 0°C, then warm to 25°C and stir for 4 hours.
  • Workup : Filter to remove solids and concentrate under vacuum.
  • Critical Note : Isocyanates are moisture-sensitive; reactions must exclude water.

Coupling with 4-(3-Methoxypyrrolidin-1-yl)aniline

React the in-situ-generated isocyanate with 4-(3-methoxypyrrolidin-1-yl)aniline:

  • Conditions : Add 4-(3-Methoxypyrrolidin-1-yl)aniline (1.1 equiv) to the isocyanate solution in DCM. Stir at 25°C for 12 hours.
  • Workup : Wash with NaHCO₃ (10%), brine, dry (Na₂SO₄), and concentrate.
  • Purification : Recrystallize from ethyl acetate/hexanes or use silica gel chromatography (eluent: DCM/methanol 95:5).

Yield : ~65–75% (white crystalline solid).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, NH), 7.45–6.80 (m, 6H, aromatic), 5.95 (s, 2H, OCH₂O), 3.70–3.40 (m, 5H, pyrrolidine-OCH₃ and NCH₂), 2.80–2.60 (m, 4H, pyrrolidine-CH₂).
  • HRMS (ESI+) : m/z calcd for C₁₉H₂₀N₃O₄ [M+H]⁺: 370.1501; found: 370.1504.

Optimization and Challenges

Solvent and Base Selection

  • Solvent : Dichloromethane ensures solubility of aromatic intermediates without side reactions.
  • Base : Avoided in the coupling step to prevent urea hydrolysis.

Competing Reactions

  • Symmetrical Urea Formation : Excess isocyanate may lead to dimerization. Mitigated by using a slight excess of the amine (1.1 equiv).

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Activate Benzodioxol-5-amine with EDCl/HOBt in DMF, then couple with 4-(3-methoxypyrrolidin-1-yl)aniline. However, this method yields <50% due to poor activation of the amine.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydride reagents.

    Substitution: The methoxypyrrolidine group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the phenylurea group can form hydrogen bonds with amino acid residues. The methoxypyrrolidine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparación Con Compuestos Similares

Urea Derivatives with Varied Aromatic Substituents

Several urea analogs share the benzo[d][1,3]dioxol-5-yl group but differ in the substituents on the opposing phenyl ring:

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS: 1448050-67-6): Replaces the 3-methoxypyrrolidine with a dimethoxypyrimidine group. Safety guidelines highlight precautions against heat and ignition sources .
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS: 954660-33-4): Features a p-tolyl-substituted pyrrolidinone ring, introducing additional hydrophobic interactions. The molecular weight (367.4) is comparable to the target compound .

Heterocyclic Hybrids with Bioactive Profiles

  • 2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole (102a) : Demonstrates potent antiproliferative activity against HCT-116 cancer cells (MIC values cited). The thiazole and pyrazole rings replace the urea core, emphasizing the importance of the urea linkage in the target compound for hydrogen-bonding interactions .
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(5-((E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-2-hydroxybenzyl)piperazin-1-yl)phenyl)prop-2-en-1-one (12) : A bichalcone analog with dual benzo[d][1,3]dioxol-5-yl groups. It induces Fas/CD95-dependent apoptosis, highlighting the role of extended conjugation in cytotoxic activity, a feature absent in the urea-based target compound .

Key Difference : The urea scaffold in the target compound may provide a balance between rigidity and flexibility, enabling selective interactions with biological targets compared to planar chalcone or thiazole systems.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Activity Key Reference
Target Compound 3-Methoxypyrrolidine, Benzo[d][1,3]dioxol-5-yl Not provided Hypothesized kinase inhibition -
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea Dimethoxypyrimidine Not provided Not reported
2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole Thiazole, Naphthalen-2-yl Not provided Antiproliferative (HCT-116)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(5-((E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-2-hydroxybenzyl)piperazin-1-yl)phenyl)prop-2-en-1-one Bichalcone, Piperazine Not provided Apoptosis induction

Actividad Biológica

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[d][1,3]dioxole moiety linked to a urea functional group and a methoxypyrrolidine substituent. The molecular formula is C17H19N3O3C_{17}H_{19}N_{3}O_{3}, with a molecular weight of approximately 313.35 g/mol.

Antitumor Activity

Recent studies have highlighted the potential of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea as an antitumor agent. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HCT116 (Colon Cancer)15.8G2/M phase arrest
A549 (Lung Cancer)10.2Caspase activation

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory properties, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that plays a critical role in immune suppression in cancer. Inhibition of IDO1 can enhance antitumor immunity by preventing the depletion of tryptophan and accumulation of immunosuppressive metabolites.

Case Study: IDO1 Inhibition
In a study assessing various phenyl urea derivatives, including our target compound, it was found that it significantly inhibited IDO1 activity with an IC50 value of approximately 0.7 nM. This positions it among the more potent IDO1 inhibitors currently under investigation.

Table 2: IDO1 Inhibition Data

CompoundIC50 (nM)Reference
1-(Benzo[d][1,3]dioxol-5-yl)-...0.7
BMS-E300.7
Epacadostat10

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and immune regulation. The benzo[d][1,3]dioxole ring is known for its ability to stabilize interactions with biological macromolecules, enhancing the efficacy of the urea moiety in targeting enzymes like IDO1.

Q & A

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential coupling of the benzo[d][1,3]dioxole and 3-methoxypyrrolidinylphenyl moieties. Key steps include:

  • Pyrrolidine functionalization : Introduce the methoxy group via nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃ in DMF, 60–80°C) .
  • Urea bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple amines, monitoring reaction progress via HPLC to minimize side products .
  • Purification : Employ gradient elution chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the final product with >95% purity .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : ¹H and ¹³C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons) and methoxypyrrolidine geometry (e.g., splitting patterns for chiral centers) .
  • HRMS : Validate molecular weight (calculated for C₂₂H₂₃N₃O₄: 405.42 g/mol) with <2 ppm error .
  • FT-IR : Identify urea C=O stretching (1640–1680 cm⁻¹) and benzodioxole C-O-C vibrations (1240–1280 cm⁻¹) .

Q. How should initial biological activity screening be designed?

Prioritize assays aligned with structural analogs:

  • Anticancer : MTT assays against epithelial cancer lines (e.g., HeLa, MCF-7) at 1–100 µM doses, comparing IC₅₀ values to reference drugs like doxorubicin .
  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans), with MIC thresholds ≤50 µg/mL .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or cytochrome P450 isoforms, using positive controls (e.g., gefitinib) to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across analogs?

  • Comparative analysis : Systematically modify substituents (e.g., replacing methoxy with ethoxy or halogens) and assess impacts on potency. For example, replacing the pyrrolidine methoxy group with a fluorine atom reduced EGFR inhibition by 40% in analogs .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic (e.g., Hammett σ) and steric parameters (e.g., molar refractivity) with activity trends .
  • Crystallography : Resolve binding modes via X-ray diffraction of enzyme cocrystals (e.g., with kinase domains) to identify critical hydrogen bonds or π-π interactions .

Q. What experimental approaches address discrepancies in enzyme inhibition data?

  • Assay standardization : Replicate studies under controlled ATP concentrations (1–10 µM) and pH (7.4 ± 0.2) to minimize variability .
  • Off-target profiling : Screen against a panel of 50+ kinases (e.g., using KINOMEscan) to confirm selectivity and rule out false positives .
  • Cellular validation : Compare biochemical IC₅₀ values with cellular efficacy (e.g., Western blotting for phosphorylated EGFR) to assess membrane permeability and target engagement .

Q. How can computational methods predict metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), CYP450 metabolism (e.g., CYP3A4 substrate likelihood), and hepatotoxicity (e.g., mitochondrial membrane potential disruption) .
  • Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS to detect primary oxidative metabolites (e.g., O-demethylation) .
  • Molecular dynamics (MD) : Simulate binding to hERG channels (≥10 ns trajectories) to assess cardiac liability risks .

Methodological Guidelines

  • Data contradiction resolution : When bioactivity varies between studies, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) and ensure consistent cell passage numbers (<20) .
  • SAR optimization : Prioritize substituents with ClogP <3 and polar surface area <140 Ų to balance potency and bioavailability .

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